Increased Lipophilicity from 2-Methyl Substitution vs. Non-Methylated Analog
The addition of a methyl group at the 2-position of the azetidine ring in cis-1-Benzhydryl-2-methyl-azetidin-3-amine is expected to increase its lipophilicity compared to the non-methylated analog, 1-benzhydrylazetidin-3-amine (CAS 40432-52-8). While specific experimental LogP data for the target compound is not available in public literature, the non-methylated analog has a reported LogP of 3.057 [1]. The target compound's extra methyl group introduces an additional carbon, which typically increases LogP by ~0.5 units. This difference is a class-level inference and should be confirmed experimentally.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted ~3.6 (class-level inference based on +1 carbon) |
| Comparator Or Baseline | 1-Benzhydrylazetidin-3-amine (CAS 40432-52-8): LogP 3.057 [1] |
| Quantified Difference | Inferred increase of ~0.5 units |
| Conditions | Predicted value based on structural analysis; experimental data required for confirmation. |
Why This Matters
Higher lipophilicity can significantly impact a compound's ability to cross biological membranes, influencing its suitability for central nervous system (CNS) drug discovery programs where the target compound is often employed .
- [1] BOC Sciences. (n.d.). 3-Amino-1-(diphenylmethyl)azetidine - CAS 40432-52-8. Retrieved from https://buildingblock.bocsci.com/3-Amino-1-(diphenylmethyl)azetidine-CAS-40432-52-8.html View Source
